molecular formula C₃₄H₅₂N₃O₉P B1140028 Caged D-erythro-Sphingosine-1-phosphate CAS No. 207516-11-8

Caged D-erythro-Sphingosine-1-phosphate

Cat. No.: B1140028
CAS No.: 207516-11-8
M. Wt: 677.77
Attention: For research use only. Not for human or veterinary use.
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Description

Caged D-erythro-Sphingosine-1-phosphate is a photolyzable derivative of sphingosine-1-phosphate, a bioactive sphingolipid metabolite. This compound is an important tool for studying sphingosine-1-phosphate-mediated intracellular events. It is used to investigate various cellular processes, including cell proliferation, survival, differentiation, and migration .

Scientific Research Applications

Research Applications

Caged D-erythro-Sphingosine-1-phosphate serves several critical functions in research:

  • Studying Cell Signaling : Researchers utilize this compound to explore the signaling pathways mediated by sphingosine-1-phosphate, including cell migration, proliferation, and survival. By controlling the release of sphingosine-1-phosphate, scientists can dissect its role in various cellular contexts and conditions .
  • Investigating Intracellular Effects : Studies have shown that intracellular sphingosine-1-phosphate can mobilize calcium ions and activate various signaling cascades independently of G protein-coupled receptors. This finding underscores the importance of sphingosine-1-phosphate as a second messenger within cells .

Case Studies

Several studies exemplify the applications of this compound:

Endothelial Cell Barrier Regulation

A study demonstrated that photolysis of caged sphingosine-1-phosphate in human lung endothelial cells induced significant changes in cell barrier function. The released sphingosine-1-phosphate activated intracellular signaling pathways that led to mobilization of calcium ions and redistribution of key proteins involved in maintaining endothelial integrity .

Role in Cancer Progression

Research has highlighted the role of sphingosine-1-phosphate in cancer biology, particularly in breast cancer models. The use of this compound allowed for the investigation of how sphingosine-1-phosphate signaling contributes to lymphangiogenesis and tumor metastasis. Inhibition of sphingosine kinase, which produces sphingosine-1-phosphate, was shown to reduce tumor progression and inflammatory cytokines .

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of this compound compared to related compounds:

Compound NameKey FeaturesUnique Aspects
This compoundPhotolabile; precise control over S1P releaseEnables temporal studies on S1P signaling dynamics
SphingosinePrecursor to sphingosine-1-phosphateNot photolabile; basic building block
Sphingosine-1-phosphateActive form involved in cell signalingImmediate effects without caging
Caged Lysophosphatidic AcidSimilar photolabile propertiesDifferent lipid backbone; distinct signaling pathways

Biological Activity

Caged D-erythro-Sphingosine-1-phosphate (caged S1P) is a photolabile derivative of sphingosine-1-phosphate (S1P), a bioactive lipid that plays a crucial role in various cellular processes. This compound is particularly significant in research due to its ability to release S1P upon exposure to ultraviolet (UV) light, allowing for precise temporal control in studying S1P signaling pathways in live cells. This article delves into the biological activity of caged S1P, including its mechanisms of action, cellular effects, and applications in scientific research.

This compound primarily targets the S1P receptor subtype 1 (S1P1), which is a G-protein-coupled receptor expressed on various cell types, including endothelial cells and immune cells. Upon binding to S1P1, caged S1P initiates several downstream signaling pathways that promote cell survival and inhibit apoptosis. Notably, S1P1 activation enhances the expression of anti-apoptotic proteins such as Mcl-1, contributing to cell survival mechanisms .

Key Actions of Caged S1P

  • Cell Survival: Binding to S1P1 activates pathways that inhibit caspase-3 cleavage via phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC), promoting cell survival.
  • Endothelial Barrier Regulation: Photolysis of caged S1P induces mobilization of intracellular calcium and activates mitogen-activated protein kinases (MAPKs), leading to enhanced endothelial barrier function by redistributing key proteins like vascular endothelial cadherin and β-catenin .

Summary of Mechanism

Process Description
Receptor Activation Caged S1P binds to S1P1, triggering G-protein signaling pathways.
Cell Survival Pathways Inhibition of apoptosis through PI3K and PKC pathways.
Calcium Mobilization Release of calcium from intracellular stores enhances signaling and cellular responses.

Cellular Effects

This compound significantly influences various cellular processes:

  • Cell Migration: By modulating cytoskeletal dynamics, caged S1P promotes cell migration, which is critical in wound healing and immune responses.
  • Proliferation: Caged S1P can stimulate cell proliferation through its effects on growth factor signaling pathways.
  • Differentiation: It plays a role in the differentiation of various cell types, impacting developmental processes.

Research Findings

Recent studies have highlighted the diverse roles of caged S1P in cellular functions:

  • In human umbilical vein endothelial cells, photolysis of caged S1P resulted in increased Mcl-1 expression, enhancing cell survival under stress conditions .
  • Research indicates that caged S1P can also influence immune cell trafficking by regulating lymphocyte egress from lymphoid organs .

Applications in Scientific Research

This compound is employed across various fields:

Chemistry

  • Used to study the chemical properties and reactions involving sphingosine-1-phosphate and its derivatives.

Biology

  • Investigates the role of sphingosine-1-phosphate in cellular processes such as proliferation, survival, differentiation, and migration.

Medicine

  • Explored for its potential therapeutic applications in cancer, inflammation, and immune-related diseases due to its role in modulating immune responses and vascular functions .

Case Study 1: Endothelial Barrier Function

In a study examining the effects of caged S1P on endothelial cells, researchers found that photolysis-induced calcium release led to enhanced barrier integrity. This was evidenced by increased localization of vascular endothelial cadherin at cell junctions, demonstrating the compound's potential in studying vascular permeability issues .

Case Study 2: Immune Response Modulation

A murine model study showed that manipulating sphingolipid metabolism through caged S1P improved immune responses during fungal infections. This highlights its potential as a therapeutic target for conditions like cystic fibrosis where immune dysfunction is prevalent .

Properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOWUMVOVFOKDL-CORYLZCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.